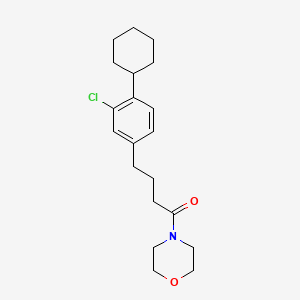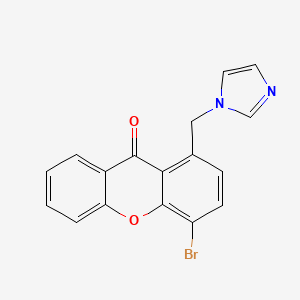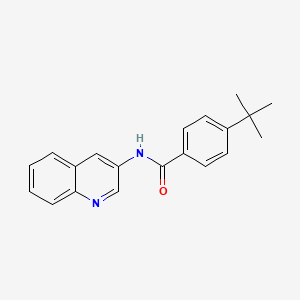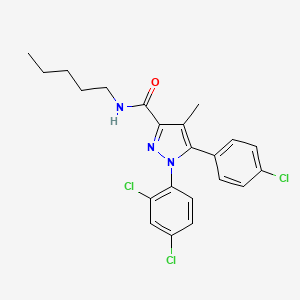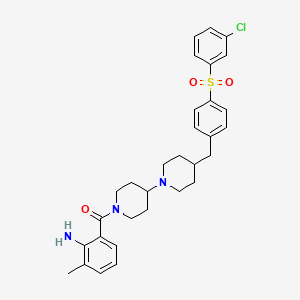
(2-Amino-3-methylphenyl)(4-((4-((3-chlorophenyl)sulfonyl)phenyl)methyl)(1,4'-bipiperidin)-1'-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SCH-211803 is a small molecule drug developed by Merck & Co., Inc. It is known for its role as a muscarinic acetylcholine receptor M2 antagonist. This compound has been studied for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease .
Vorbereitungsmethoden
The synthesis of SCH-211803 involves several steps:
Initial Reaction: Treatment of piperidine with 9-borabicyclo[3.3.1]nonane in refluxing tetrahydrofuran, followed by reaction with a bromo derivative using potassium carbonate, palladium(II) chloride (dppf), and triphenylarsine in dimethylformamide/water, yields a chlorophenylsulfonyl derivative.
Boc Group Removal: The Boc group is removed using trifluoroacetic acid in dichloromethane/water to afford a secondary amine.
Reductive Amination: The secondary amine undergoes reductive amination with piperidone using sodium triacetoxyborohydride in dichloromethane in the presence of acetic acid, yielding a bipiperidinyl derivative.
Analyse Chemischer Reaktionen
SCH-211803 undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reductive amination is a key step in its synthesis, indicating its ability to undergo reduction reactions.
Substitution: The synthesis involves substitution reactions, such as the reaction of piperidine with a bromo derivative.
Common Reagents and Conditions: Reagents like 9-borabicyclo[3.3.1]nonane, potassium carbonate, palladium(II) chloride, triphenylarsine, trifluoroacetic acid, sodium triacetoxyborohydride, and 1-hydroxybenzotriazole are commonly used in these reactions.
Major Products: The major products formed include chlorophenylsulfonyl derivatives, secondary amines, and bipiperidinyl derivatives.
Wissenschaftliche Forschungsanwendungen
SCH-211803 has been extensively studied for its scientific research applications:
Chemistry: It serves as a model compound for studying muscarinic acetylcholine receptor M2 antagonists.
Biology: The compound is used to investigate the role of muscarinic acetylcholine receptors in various biological processes.
Medicine: SCH-211803 has been explored for its potential therapeutic applications in treating Alzheimer’s disease.
Wirkmechanismus
SCH-211803 exerts its effects by antagonizing the muscarinic acetylcholine receptor M2. This receptor is involved in various physiological processes, including the regulation of heart rate and smooth muscle contraction. By blocking this receptor, SCH-211803 can modulate these processes, making it a potential therapeutic agent for conditions like Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
SCH-211803 is unique due to its high selectivity and in vivo activity as a muscarinic acetylcholine receptor M2 antagonist. Similar compounds include:
Darifenacin: Another muscarinic receptor antagonist used to treat overactive bladder.
Solifenacin: A muscarinic receptor antagonist used for urinary incontinence.
Tolterodine: A muscarinic receptor antagonist used to treat urinary frequency and urgency.
These compounds share similar mechanisms of action but differ in their selectivity, therapeutic applications, and pharmacokinetic profiles .
Eigenschaften
CAS-Nummer |
331765-50-5 |
|---|---|
Molekularformel |
C31H36ClN3O3S |
Molekulargewicht |
566.2 g/mol |
IUPAC-Name |
(2-amino-3-methylphenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C31H36ClN3O3S/c1-22-4-2-7-29(30(22)33)31(36)35-18-14-26(15-19-35)34-16-12-24(13-17-34)20-23-8-10-27(11-9-23)39(37,38)28-6-3-5-25(32)21-28/h2-11,21,24,26H,12-20,33H2,1H3 |
InChI-Schlüssel |
VMJKUCKTXMESQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC(CC2)N3CCC(CC3)CC4=CC=C(C=C4)S(=O)(=O)C5=CC(=CC=C5)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



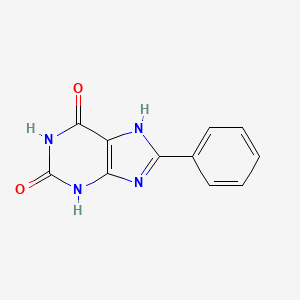
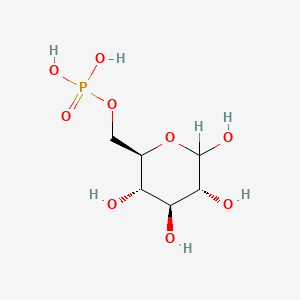
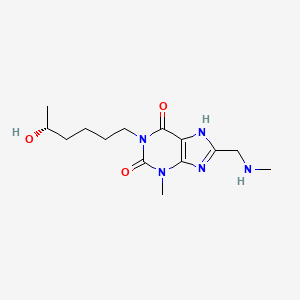
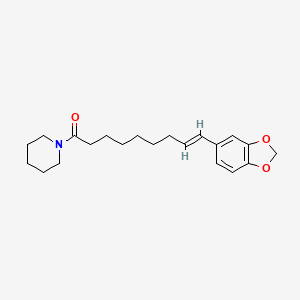
![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B3062553.png)
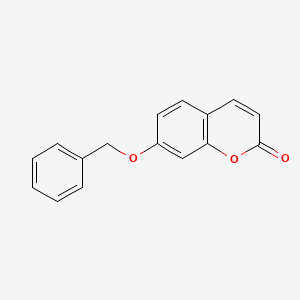

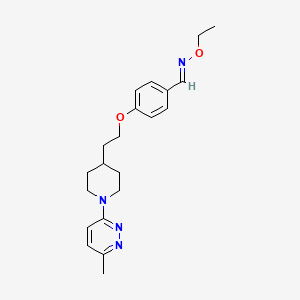
![2-[4-(Carboxymethylsulfanylcarbothioyl)piperazine-1-carbothioyl]sulfanylacetic acid](/img/structure/B3062581.png)
